5-(3-Bromophenyl)furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJDYMSVLVAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Strategies for 5 3 Bromophenyl Furan 2 Carboxylic Acid
Transformations of the Carboxylic Acid Group
The carboxylic acid group is a primary site for modification, readily undergoing reactions to form esters, amides, and more reactive intermediates like acyl halides and anhydrides. These transformations are fundamental in medicinal chemistry and material science for modulating the compound's physicochemical properties and for constructing more complex molecules.
Esterification and amidation are among the most common derivatizations of the carboxylic acid group in 5-arylfuran-2-carboxylic acids. These reactions are typically achieved by activating the carboxylic acid followed by nucleophilic attack by an alcohol or amine.
Esterification: The conversion to esters can be accomplished through various standard methods, including Fischer esterification with an alcohol under acidic catalysis.
Amidation: The formation of amides often requires coupling agents to enhance the reactivity of the carboxylic acid. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) and N,N'-dicyclohexylcarbodiimide (DCC) are commonly employed. nih.govresearchgate.net For instance, furan-2-carboxylic acid can be activated with CDI and subsequently treated with an amine to yield the corresponding amide. nih.gov This methodology is applicable to 5-arylfuran derivatives for the synthesis of bioactive molecules. nih.govscbt.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine, as demonstrated by the synthesis of 4-(5-aryl-2-furoyl)morpholines. pensoft.net
| Coupling Reagent/Method | Typical Nucleophile | General Conditions | Reference |
|---|---|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | Amines, Carbazates | THF, 45 °C | nih.gov |
| Acyl Chloride Intermediate | Amines (e.g., Morpholine) | Dioxane, Room Temperature | pensoft.net |
| N,N'-Dicyclohexylcarbodiimide (DCC) / N-Hydroxysuccinimide (HOSu) | Amines | THF, 0 °C | researchgate.net |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Amines | Methanol, 25 °C | researchgate.net |
To facilitate further transformations, 5-(3-Bromophenyl)furan-2-carboxylic acid can be converted into more reactive acyl halides or anhydrides. These intermediates are not typically isolated but are used in situ for subsequent reactions.
Acyl Halides: 5-Arylfuran-2-carbonyl chlorides are valuable synthetic intermediates. researchgate.net They are commonly prepared by treating the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netmdpi.com The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. pensoft.netresearchgate.net
Anhydrides: Carboxylic anhydrides serve as effective acylating agents. Symmetrical anhydrides can be synthesized from the corresponding carboxylic acids using dehydrating agents. A modern approach involves the use of triphenylphosphine (B44618) oxide and oxaloyl chloride, which promotes the efficient formation of anhydrides under mild conditions. nih.gov These reactive intermediates are particularly useful in Friedel-Crafts acylation reactions.
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. matanginicollege.ac.in Its reactivity is generally greater than that of benzene (B151609) but less than that of pyrrole. matanginicollege.ac.in The substituents on the furan ring in this compound—the 3-bromophenyl group at C5 and the carboxylic acid at C2—significantly influence the pattern and ease of further substitution.
Electrophilic substitution on the furan ring preferentially occurs at the α-positions (C2 and C5) due to the superior resonance stabilization of the resulting carbocation intermediate. matanginicollege.ac.in In this compound, both α-positions are occupied. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. numberanalytics.com Consequently, electrophilic substitution, if it occurs, would be directed to one of the β-positions (C3 or C4). Reactions like nitration and halogenation would require mild conditions to avoid polymerization or ring-opening, which furan can undergo in the presence of strong acids. matanginicollege.ac.inpharmaguideline.com For instance, nitration of furan is typically carried out at low temperatures with a mild nitrating agent like acetyl nitrate (B79036). pharmaguideline.com Halogenation of furan-2-carboxylic acid with bromine can lead to substitution at the C5 position. mdpi.com Given that the C5 position is already substituted in the title compound, substitution would likely occur at the available β-positions, though harsher conditions might be required due to the deactivating effect of the carboxyl group.
Achieving regioselective functionalization at the C3 or C4 positions in the presence of substituents at C2 and C5 can be challenging. A powerful strategy to overcome this is directed ortho-metalation. Using organolithium reagents, it is possible to deprotonate the furan ring at a specific position, creating a nucleophilic center for subsequent reaction with an electrophile. For furan-2-carboxylic acid, treatment with n-butyllithium can lead to lithiation at the C3 position through an ortho-assistance mechanism, while using two equivalents of lithium diisopropylamide (LDA) results in deprotonation at the C5 position. iust.ac.ir Since the C5 position is blocked in this compound, a directed metalation approach using n-butyllithium could potentially achieve regioselective functionalization at the C3 position. This lithiated intermediate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce a wide range of substituents with high regiocontrol.
Chemical Transformations Involving the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring is a versatile functional handle, primarily utilized in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives.
The most prominent reaction involving the aryl bromide is the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net In this reaction, the bromophenyl moiety is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules. A wide range of aryl, heteroaryl, or alkyl groups can be introduced by selecting the appropriate boronic acid. researchgate.net For example, the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid proceeds efficiently using a palladium(II) catalyst and sodium carbonate as the base. mdpi.com A similar strategy can be applied to the 3-bromophenyl group of the title compound to synthesize a variety of biaryl derivatives.
| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Methyl 5-bromofuran-2-carboxylate | (4-Nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 90 °C, N₂ atm | mdpi.com |
| N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine | Various Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | researchgate.net |
Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig amination, are also viable pathways for transforming the C-Br bond, further underscoring the synthetic utility of the bromine substituent.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi) for Extended Conjugation
The presence of the aryl bromide moiety on the phenyl ring of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the extension of the conjugated π-system and the synthesis of novel derivatives with potentially interesting electronic and photophysical properties.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For this compound, this reaction can be used to introduce alkenyl substituents at the 3-position of the phenyl ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes. Utilizing this compound as the aryl halide component allows for the introduction of various alkyne-containing groups. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org Recent advancements have even enabled Sonogashira couplings of aryl bromides to be performed at room temperature in aqueous media without a copper co-catalyst, offering a more environmentally friendly approach. researchgate.netucsb.edu
Negishi Reaction: The Negishi coupling reaction involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. The aryl bromide of this compound can be coupled with a variety of organozinc reagents to introduce alkyl, alkenyl, or aryl substituents.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Potential Product Structure |
|---|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 5-(3-Styrylphenyl)furan-2-carboxylic acid |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | Et₃N | THF | 5-(3-(Phenylethynyl)phenyl)furan-2-carboxylic acid |
| Negishi | Organozinc (e.g., Phenylzinc chloride) | Pd(PPh₃)₄ | - | THF | 5-([1,1'-Biphenyl]-3-yl)furan-2-carboxylic acid |
Nucleophilic Displacement Reactions on the Aryl Bromide
While palladium-catalyzed cross-coupling reactions are the most common strategy for modifying the aryl bromide, nucleophilic aromatic substitution (SNAr) can also be considered. In a typical SNAr reaction, an aromatic ring bearing a leaving group and electron-withdrawing groups is attacked by a nucleophile, leading to the substitution of the leaving group. nih.gov
For this compound, the furan-2-carboxylic acid moiety is generally considered to be electron-withdrawing. This can activate the phenyl ring towards nucleophilic attack, although the effect is less pronounced than that of strongly deactivating groups like nitro groups. The reactivity in SNAr reactions is also dependent on the position of the electron-withdrawing group relative to the leaving group. In this case, the meta-positioning of the furan substituent relative to the bromine atom is not optimal for stabilizing the negative charge in the Meisenheimer intermediate that is characteristic of the stepwise SNAr mechanism. nih.gov
However, under forcing conditions (high temperatures and pressures) or with the use of strong nucleophiles and catalysts (e.g., copper-catalyzed Ullmann condensation), nucleophilic displacement of the bromide with nucleophiles such as amines, alkoxides, or thiolates could potentially be achieved.
| Nucleophile | Potential Product | Typical Reaction Conditions |
|---|---|---|
| Amine (e.g., Aniline) | 5-(3-(Phenylamino)phenyl)furan-2-carboxylic acid | CuI, K₂CO₃, high temperature |
| Alkoxide (e.g., Sodium methoxide) | 5-(3-Methoxyphenyl)furan-2-carboxylic acid | CuI, high temperature |
| Thiolate (e.g., Sodium thiophenoxide) | 5-(3-(Phenylthio)phenyl)furan-2-carboxylic acid | CuI, high temperature |
Cycloaddition Reactions and Pericyclic Processes of 5-Aryl-2-furans
The furan ring in 5-aryl-2-furan derivatives can participate as a 4π-electron component in cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org This reaction provides a powerful method for the construction of six-membered rings and bicyclic systems. The aromatic character of furan means that it is a less reactive diene compared to its acyclic counterparts, and the Diels-Alder reaction is often reversible.
The reactivity of the furan diene is influenced by the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity in normal-electron-demand Diels-Alder reactions, while electron-withdrawing groups decrease it. mdpi.com In this compound, the 2-carboxylic acid group is electron-withdrawing, which would be expected to reduce the reactivity of the furan ring as a diene. Conversely, this electron-withdrawing group can enhance the reactivity of the furan as a dienophile, though this is less common. conicet.gov.ar
Despite the deactivating effect of the carboxylic acid group, Diels-Alder reactions with highly reactive dienophiles, such as maleimides or maleic anhydride, can still be achieved, often requiring elevated temperatures or the use of Lewis acid catalysts to promote the reaction. researchgate.netrsc.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the endo adduct.
| Dienophile | Potential Product | General Reaction Conditions |
|---|---|---|
| Maleimide | Oxabicycloheptene derivative | High temperature, neat or in a high-boiling solvent |
| Dimethyl acetylenedicarboxylate | Oxabicycloheptadiene derivative | Heat, potentially with a Lewis acid catalyst |
Heterocyclic Annulation and Scaffold Diversification Utilizing this compound as a Versatile Building Block
The carboxylic acid functionality of this compound is a key handle for the construction of fused heterocyclic systems, a process known as heterocyclic annulation. This strategy allows for the diversification of the molecular scaffold, leading to novel polycyclic structures with potential applications in medicinal chemistry and materials science. airo.co.in
The carboxylic acid can be readily converted into a variety of other functional groups, such as acid chlorides, amides, esters, and hydrazides. These derivatives can then undergo intramolecular cyclization reactions to form new rings fused to the furan core. For instance, the reaction of the corresponding acid chloride with a binucleophile can lead to the formation of fused five- or six-membered heterocyclic rings.
Furthermore, the furan ring itself can be a precursor to other heterocyclic systems through ring-opening and ring-transformation reactions. For example, treatment of furan-2,5-dicarboxylic acid derivatives under specific conditions can lead to the formation of pyridazine (B1198779) or other heterocyclic frameworks. The combination of derivatization at the carboxylic acid group and subsequent cyclization provides a powerful strategy for scaffold diversification. researchgate.netarkat-usa.org
| Intermediate Derivative | Reaction Partner | Potential Fused Heterocycle |
|---|---|---|
| 5-(3-Bromophenyl)furan-2-carbonyl chloride | Hydrazine | Fused pyridazinone system |
| 5-(3-Bromophenyl)furan-2-carboxamide | Lawesson's reagent | Fused thieno[2,3-c]furan system |
| Methyl 5-(3-bromophenyl)furan-2-carboxylate | Hydrazine | Fused pyrazolone (B3327878) system |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Bromophenyl Furan 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 5-(3-Bromophenyl)furan-2-carboxylic acid provides critical information regarding the number and environment of protons. The spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the bromophenyl ring. The furan protons, being part of an electron-rich aromatic system, typically appear as doublets due to coupling with each other. The protons on the 3-bromophenyl ring exhibit a more complex splitting pattern (singlet, doublet, triplet, or doublet of doublets) based on their position relative to the bromine atom and the furan ring. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (typically 160-185 ppm). The carbon atoms of the furan and phenyl rings appear in the aromatic region (approximately 100-160 ppm). The carbon atom directly bonded to the bromine (C-Br) is influenced by the halogen's electronegativity and mass, resulting in a specific chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| COOH | >10.0 | br s | ~162 |
| Furan H-3 | ~7.3-7.4 | d | ~120 |
| Furan H-4 | ~6.8-6.9 | d | ~114 |
| Phenyl H-2' | ~7.9-8.0 | t | ~126 |
| Phenyl H-4' | ~7.6-7.7 | ddd | ~129 |
| Phenyl H-5' | ~7.3-7.4 | t | ~131 |
| Phenyl H-6' | ~7.7-7.8 | ddd | ~122 |
| Furan C-2 | - | - | ~146 |
| Furan C-5 | - | - | ~157 |
| Phenyl C-1' | - | - | ~132 |
| Phenyl C-3' | - | - | ~123 |
Note: Data are predicted based on analogous structures and standard chemical shift values. Actual experimental values may vary depending on the solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, t = triplet, ddd = doublet of doublet of doublets, br = broad.
Spin-spin coupling provides information about the connectivity of protons. In the furan ring, the two adjacent protons (H-3 and H-4) would show a characteristic coupling constant (J value) of approximately 3-4 Hz. The coupling patterns among the four protons on the bromophenyl ring would reveal their ortho, meta, and para relationships.
While 1D NMR provides fundamental data, 2D NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the furan protons H-3 and H-4, confirming their adjacency. It would also show correlations between the coupled protons on the bromophenyl ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link each proton signal (e.g., H-3, H-4, H-2', H-4', H-5', H-6') to its corresponding carbon signal in the ¹³C spectrum, which is crucial for unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu This is arguably the most powerful tool for piecing together the molecular fragments. Key expected HMBC correlations would include:
Correlation from the furan proton H-4 to the phenyl carbon C-1', confirming the connection point between the two rings.
Correlations from the furan protons (H-3 and H-4) to the carboxylic carbon (COOH), establishing the position of the acid group.
Correlations between the phenyl protons and various carbons within the phenyl ring, further confirming their assignments.
Together, these 2D NMR experiments provide an irrefutable map of the molecular connectivity, leaving no ambiguity in the final structure determination.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high precision. This precision allows for the determination of the elemental formula of a compound.
For this compound, the molecular formula is C₁₁H₇BrO₃. The presence of bromine is significant, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 Da (the mass difference between the isotopes).
The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is a critical value. Using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br), the exact mass can be calculated. An HRMS experiment would measure this mass to within a few parts per million (ppm), providing strong evidence for the proposed elemental composition and ruling out other potential formulas with the same nominal mass.
Table 2: HRMS Data for this compound
| Ion Formula | Isotope | Calculated Mass (Da) | Observed Mass (Da) |
| [C₁₁H₇⁷⁹BrO₃+H]⁺ | ⁷⁹Br | 266.9651 | Expected ~266.9651 |
| [C₁₁H₇⁸¹BrO₃+H]⁺ | ⁸¹Br | 268.9631 | Expected ~268.9631 |
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). researchgate.net The resulting fragmentation pattern provides valuable structural information. For protonated this compound ([M+H]⁺), several characteristic fragmentation pathways can be anticipated. researchgate.netnih.gov
A primary fragmentation step for carboxylic acids is often the neutral loss of water (H₂O, 18 Da) or carbon dioxide (CO₂, 44 Da). nih.gov Another possibility is the loss of the entire carboxyl group as a radical (•COOH, 45 Da). The stability of the furan and bromophenyl rings suggests that fragmentation will likely involve cleavage of the carboxylic acid moiety first.
Table 3: Plausible MS/MS Fragmentation Pathways for [C₁₁H₇BrO₃+H]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 267/269 | H₂O | 249/251 | Acylium ion formed by loss of water |
| 267/269 | CO₂ | 223/225 | 5-(3-Bromophenyl)furan ion |
| 267/269 | H₂O + CO | 221/223 | Loss of water followed by loss of carbon monoxide |
| 223/225 | Br• | 144 | 5-Phenylfuran ion (loss of bromine radical) |
Note: m/z values are shown for both the ⁷⁹Br and ⁸¹Br isotopes.
Analysis of these fragmentation pathways helps to confirm the presence of the carboxylic acid group and the connectivity of the molecular backbone.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making it an excellent tool for functional group identification. globalresearchonline.net
For this compound, the IR spectrum would display several key absorption bands. The most prominent would be the broad O-H stretch of the carboxylic acid's hydroxyl group, typically appearing in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid would result in a strong, sharp peak around 1680-1710 cm⁻¹. Other significant peaks include C-O stretching vibrations for the acid and furan ether linkage (1210-1320 cm⁻¹), C=C stretching from the aromatic rings (1450-1600 cm⁻¹), and the C-Br stretch at lower wavenumbers (typically 500-600 cm⁻¹). nist.gov
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | Phenyl & Furan Rings | 3000-3100 | Medium |
| C=O stretch | Carboxylic Acid | 1680-1710 | Strong |
| C=C stretch | Phenyl & Furan Rings | 1450-1600 | Medium-Strong |
| C-O stretch | Acid & Furan Ether | 1210-1320 | Strong |
| C-Br stretch | Aryl Halide | 500-600 | Medium |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals a series of characteristic absorption bands that confirm its molecular structure.
The most prominent feature in the spectrum is the very broad absorption band typically observed in the range of 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, forming a dimeric structure. The presence of the carbonyl group (C=O) from the carboxylic acid is confirmed by a strong, sharp absorption band typically appearing between 1710 and 1760 cm⁻¹. libretexts.org For conjugated carboxylic acids like the title compound, this band is expected around 1710 cm⁻¹. libretexts.org
The furan ring exhibits several characteristic vibrations. The C-O-C stretching vibrations of the furan ring are typically observed in the region of 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations from both the furan and phenyl rings are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings (furan and phenyl) are anticipated to appear above 3000 cm⁻¹.
The substitution pattern on the benzene (B151609) ring can also be inferred from the FT-IR spectrum. The presence of a bromine atom attached to the phenyl ring is indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, often between 500 and 700 cm⁻¹. The out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide further information about the meta-substitution on the phenyl ring.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch (hydrogen-bonded) | Carboxylic Acid |
| ~3100 | C-H stretch (aromatic) | Phenyl and Furan Rings |
| ~1710 (strong) | C=O stretch (conjugated) | Carboxylic Acid |
| 1600-1450 | C=C stretch (aromatic) | Phenyl and Furan Rings |
| ~1250 | C-O stretch | Carboxylic Acid |
| 1300-1000 | C-O-C stretch (in-ring) | Furan Ring |
| 900-650 | C-H out-of-plane bend (aromatic) | Phenyl Ring |
| 700-500 | C-Br stretch | Bromophenyl |
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the aromatic rings.
Key expected Raman shifts include the symmetric "breathing" modes of the furan and phenyl rings, which are often intense. The C=C stretching vibrations of both rings will also be prominent. The C-Br stretching vibration is also typically Raman active and would be expected in the low-frequency region. While the O-H stretch of the carboxylic acid is often weak and broad in Raman spectra, the C=O stretch will be observable.
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch (aromatic) | Phenyl and Furan Rings |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1610-1550 | C=C stretch (aromatic) | Phenyl and Furan Rings |
| ~1400 | Ring stretching modes | Furan Ring |
| ~1000 | Ring breathing mode | Phenyl Ring |
| 700-500 | C-Br stretch | Bromophenyl |
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic structure and extent of conjugation within a molecule.
UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Extent
The UV-Visible absorption spectrum of this compound is expected to be dominated by π → π* electronic transitions due to the extensive conjugated system formed by the phenyl ring, the furan ring, and the carboxylic acid group. This extended conjugation leads to a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to the individual chromophores.
The spectrum is anticipated to show strong absorption bands in the ultraviolet region. The primary absorption band, corresponding to the π → π* transition of the entire conjugated system, is likely to be observed in the range of 280-350 nm. The exact position of λmax is influenced by the electronic effects of the substituents. The bromine atom, being an auxochrome, may cause a slight red shift. The carboxylic acid group, being a deactivating group, can also influence the position and intensity of the absorption bands.
The molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, is expected to be high for the main absorption band, indicative of an allowed π → π* transition.
Table 3: Expected UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~280-350 | π → π | Phenyl-Furan-Carboxylic Acid Conjugated System |
| Shorter wavelengths | π → π | Localized transitions within the phenyl and furan rings |
Computational and Theoretical Studies of 5 3 Bromophenyl Furan 2 Carboxylic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.net Calculations using hybrid functionals such as B3LYP are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties for moderately sized organic molecules. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 5-(3-Bromophenyl)furan-2-carboxylic acid, this process involves calculating bond lengths, bond angles, and dihedral (torsion) angles.
A critical aspect of the conformational analysis for this molecule is the determination of the dihedral angle between the planes of the furan (B31954) and the 3-bromophenyl rings. The degree of planarity influences the electronic conjugation between the two aromatic systems. Studies on structurally similar compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, have shown that the two rings are nearly coplanar, with a very small angle between their mean planes. mdpi.com This suggests that this compound likely adopts a similar low-energy, near-planar conformation to maximize π-orbital overlap.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: These are typical expected values based on DFT calculations for similar structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C=O (carboxyl) | 1.21 |
| C-O (carboxyl) | 1.35 | |
| C-Br (phenyl) | 1.90 | |
| C-C (inter-ring) | 1.46 | |
| Bond Angles (°) | O=C-O (carboxyl) | 122.5 |
| C-C-C (phenyl) | 120.0 |
| Dihedral Angle (°) | Furan Ring - Phenyl Ring | ~5-15 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. materialsciencejournal.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be distributed across the electron-rich furan and bromophenyl rings, indicating these are the primary sites for electrophilic attack. The LUMO is also anticipated to be delocalized over the π-conjugated system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a small energy gap suggests the molecule is more reactive.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Values are hypothetical, based on typical DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| Energy Gap (ΔE) | 4.4 |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational spectra. researchgate.net For this compound, key vibrational modes include the characteristic C=O stretching of the carboxylic acid group, the O-H stretch, C-O stretching, aromatic C-H stretching, and the C-Br stretching frequency. nih.gov Comparing the calculated frequencies with experimental FT-IR and FT-Raman data helps in the definitive assignment of vibrational bands. researchgate.net
Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3550 | 3500-3600 (monomer) |
| C=O Stretch (Carboxylic Acid) | 1755 | 1730-1760 |
| C=C Stretch (Aromatic Rings) | 1590 | 1580-1610 |
| C-O Stretch (Carboxylic Acid) | 1250 | 1210-1320 |
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). globalresearchonline.net These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the structural assignments of protons and carbons in the molecule.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution on the surface of a molecule. It is an effective tool for predicting how a molecule will interact with electrophiles and nucleophiles. researchgate.net The map uses a color scale to denote different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Localized on the oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack and hydrogen bonding.
Positive Potential (Blue): Concentrated on the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation.
Neutral/Slightly Negative Potential (Green/Yellow): Spread across the π-systems of the furan and bromophenyl rings.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy barrier.
For this compound, this methodology could be applied to elucidate the mechanisms of reactions such as esterification or amidation. DFT calculations would be used to locate the geometry of the transition state and calculate its energy, providing a quantitative understanding of the reaction's kinetics and feasibility. This analysis can help rationalize experimental outcomes and guide the design of more efficient synthetic pathways.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in a condensed phase (e.g., in solution or a crystal lattice). mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to:
Analyze Conformational Flexibility: Study the rotation around the single bond connecting the furan and phenyl rings in a solvent environment.
Study Solvation: Investigate how solvent molecules (like water or ethanol) arrange around the solute and form hydrogen bonds with the carboxylic acid group.
Simulate Intermolecular Interactions: Model how multiple molecules of this compound interact with each other, for instance, to form the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state or in nonpolar solvents. These simulations are crucial for bridging the gap between theoretical single-molecule properties and real-world behavior. mdpi.com
In Silico Design and Prediction of Novel Derivatives and Their Properties
The foundational structure of this compound presents a versatile scaffold for the in silico design of novel derivatives with potentially enhanced or tailored biological activities. Computational chemistry offers powerful tools to rationally design and predict the properties of new molecules, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds. Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) are instrumental in this process.
The design of novel derivatives often begins with identifying a biological target, such as an enzyme or receptor implicated in a disease pathway. ijper.orgmdpi.com Molecular docking simulations are then employed to predict how analogues of the parent compound might bind to the active site of this target. ijper.orgnih.gov These simulations can guide the modification of the core structure to improve binding affinity and selectivity. For instance, in the context of antibacterial drug design, derivatives of furan-2-carboxamides have been evaluated through molecular docking to understand their binding modes within bacterial targets like LasR, a key protein in Pseudomonas aeruginosa quorum sensing. researchgate.net
Conceptualization of Novel Derivatives
Starting from the this compound core, novel derivatives can be conceptualized by introducing various substituents at several key positions to modulate physicochemical and pharmacological properties. The primary areas for modification include:
The Phenyl Ring: The bromine atom at the meta position can be replaced with other halogens (F, Cl, I) or different functional groups such as nitro (-NO2), cyano (-CN), methyl (-CH3), methoxy (B1213986) (-OCH3), or trifluoromethyl (-CF3). These modifications can alter the electronic properties (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the molecule, which can significantly impact target binding. nih.gov
The Furan Ring: While modifications to the furan ring itself are less common, introducing small alkyl groups could be explored to probe for additional hydrophobic interactions within a target's binding pocket.
The Carboxylic Acid Group: This functional group is a key site for modification. It can be converted into esters, amides, or bioisosteric replacements like tetrazoles. researchgate.netnih.gov This strategy can influence the compound's polarity, ability to form hydrogen bonds, and metabolic stability. For example, the conversion to furan-2-carboxamides has been explored to create derivatives with antibiofilm activity. researchgate.net
Prediction of Properties using QSAR and Molecular Docking
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.goveurekaselect.com By developing a QSAR model for a class of compounds similar to this compound, the activity of newly designed, unsynthesized derivatives can be predicted. nih.govnih.gov These models rely on calculating molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Molecular docking complements QSAR by providing a visual and energetic prediction of how a designed molecule interacts with its biological target. researchgate.net The docking score, often expressed in terms of binding energy (e.g., kcal/mol), provides a semi-quantitative estimate of binding affinity. ijper.org Key interactions, such as hydrogen bonds and pi-pi stacking, can be identified, offering insights into the structural basis of activity. ijper.org For instance, studies on furan-azetidinone hybrids have shown that pi-pi stacking interactions with tyrosine and phenylalanine residues are crucial for successful docking into bacterial enzyme active sites. ijper.org
The following tables illustrate hypothetical data from in silico studies on novel derivatives of this compound, designed to target a hypothetical protein kinase.
Table 1: Predicted Binding Affinities of Phenyl-Substituted Derivatives
| Compound ID | Phenyl Ring Substitution (Position 3) | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Key Interactions |
| Parent | -Br | -7.5 | Halogen bond with Serine |
| Deriv-01 | -Cl | -7.2 | Halogen bond with Serine |
| Deriv-02 | -CF3 | -8.1 | H-bond with Lysine, Hydrophobic interactions |
| Deriv-03 | -OCH3 | -6.9 | H-bond with Aspartate |
| Deriv-04 | -CN | -7.8 | Dipole-dipole interaction with Glutamine |
This interactive table presents hypothetical molecular docking results for derivatives modified on the phenyl ring. The data illustrates how different substituents could influence binding affinity and the types of interactions formed within a protein's active site.
Table 2: Predicted Properties of Carboxylic Acid Bioisosteres
| Compound ID | Carboxylic Acid Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (logS) |
| Parent | -COOH | -7.5 | 3.5 | -3.8 |
| Deriv-05 | -COOCH3 (Methyl Ester) | -6.8 | 4.0 | -4.2 |
| Deriv-06 | -CONH2 (Amide) | -7.9 | 3.1 | -3.5 |
| Deriv-07 | -CN4H (Tetrazole) | -8.3 | 3.3 | -3.6 |
This interactive table shows predicted changes in binding affinity and key physicochemical properties (lipophilicity and solubility) when the carboxylic acid group of the parent compound is replaced with common bioisosteres. Such predictions are crucial for designing drugs with improved pharmacokinetic profiles.
These computational approaches allow researchers to explore a vast chemical space virtually, identifying a smaller, more promising set of novel derivatives for synthesis and experimental testing. This rational, structure-based design process significantly enhances the efficiency of developing new therapeutic agents based on the this compound scaffold. researchgate.netmdpi.com
Advanced Materials and Chemical Applications of 5 3 Bromophenyl Furan 2 Carboxylic Acid and Its Derivatives
Applications as Monomers in Polymer Science
While research into the specific applications of 5-(3-Bromophenyl)furan-2-carboxylic acid in polymer science is an emerging field, the broader class of furan-based monomers has been extensively studied for the development of novel polymers. The rigid furan (B31954) ring can impart desirable thermal and mechanical properties to polymer chains, making it a valuable building block for high-performance materials.
Synthesis of Bio-based Polyesters and Polyurethanes as Sustainable Alternatives
Furan-2,5-dicarboxylic acid (FDCA), a related and well-researched furan derivative, is considered a key bio-based monomer for the synthesis of polyesters, such as polyethylene (B3416737) furanoate (PEF), which is a promising alternative to petroleum-based polyethylene terephthalate (B1205515) (PET). The synthesis of such polyesters typically involves the polycondensation of the diacid or its diester with a diol. Similarly, furan-based diols or diisocyanates can be employed in the synthesis of bio-based polyurethanes.
The incorporation of the bromophenyl group in this compound offers a route to introduce specific functionalities into the polymer backbone. The bromine atom can serve as a site for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional groups. Furthermore, the presence of the bulky phenyl group can influence the polymer's morphology and thermal behavior.
Table 1: Potential Diols and Diisocyanates for Polymerization with this compound Derivatives
| Polymer Type | Co-monomer | Potential Polymer Property |
|---|---|---|
| Polyester | Ethylene glycol | Enhanced thermal stability |
| Polyester | 1,4-Butanediol | Increased flexibility |
| Polyurethane | Methylene (B1212753) diphenyl diisocyanate (MDI) | High strength and rigidity |
Development of Advanced Polymer Materials with Tunable Properties
The unique chemical structure of this compound allows for its use in the development of advanced polymer materials with tailored properties. The bromine atom, for instance, can enhance the flame retardancy of the resulting polymers. This is a significant advantage in applications where fire safety is a critical concern, such as in electronics and construction materials.
Moreover, the reactivity of the bromine atom can be exploited through various chemical reactions, such as Suzuki or Heck coupling, to introduce other functional groups. This opens up possibilities for creating polymers with specific optical, electronic, or self-healing properties. The ability to precisely control the chemical structure at the monomer level is a key strategy for designing next-generation polymers.
Utilization as Chemical Building Blocks in Fine Chemical Synthesis
The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.
Precursors for Complex Heterocyclic Structures and Frameworks
The furan ring is a versatile starting material for the synthesis of a wide array of other heterocyclic compounds through various ring-transformation reactions. The carboxylic acid and bromophenyl groups on the furan ring of this compound can be used to direct these transformations and to introduce additional functionality into the final products. For example, the carboxylic acid can be converted to an amide or an ester, which can then participate in cyclization reactions to form fused heterocyclic systems.
Synthetic Intermediates in Agrochemical Research
Many commercial agrochemicals, including herbicides, insecticides, and fungicides, contain furan moieties. The specific substitution pattern of this compound could be a key structural element in the design of new and effective crop protection agents. The bromophenyl group, in particular, is a common feature in many biologically active molecules, and its presence in this furan derivative suggests its potential as a scaffold for the development of novel agrochemicals.
Applications in Coordination Chemistry and Supramolecular Assemblies
The carboxylic acid group of this compound can act as a ligand to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials have gained significant attention due to their porous structures and potential applications in gas storage, catalysis, and sensing.
Table 2: Potential Metal Ions for Coordination with this compound
| Metal Ion | Coordination Geometry | Potential Application |
|---|---|---|
| Zinc(II) | Tetrahedral | Luminescence, Catalysis |
| Copper(II) | Square Planar/Octahedral | Gas Adsorption, Magnetism |
| Lanthanide(III) | Various | Luminescence, Sensing |
Design of Ligands for Metal Complexes and Catalysis
The molecular architecture of this compound makes it an excellent candidate for ligand design in coordination chemistry and catalysis. The carboxylic acid group is a classic coordinating moiety, capable of binding to metal centers in various modes.
Carboxylates are well-established ligands that can coordinate to metal ions through one or both oxygen atoms, leading to structures with diverse nuclearities and properties. nih.gov The carboxylate group of this compound can act as a monodentate, bidentate chelating, or bidentate bridging ligand. This versatility allows for the construction of a wide range of metal complexes, from simple mononuclear species to intricate polynuclear clusters and coordination polymers.
Furthermore, derivatives of this acid can be synthesized to create more sophisticated ligands. For instance, the carboxylic acid can be converted to an amide or hydrazide, introducing additional nitrogen donor atoms. A study on the related compound, 5-bromo salicylaldehyde-2-furoic acid hydrazide, demonstrated the formation of stable, octahedral complexes with various transition metals like Ti(III), Mn(III), Fe(III), and Ru(III). orientjchem.org In these complexes, the ligand acted in a dibasic tridentate manner, though the furan ring oxygen did not participate in coordination. orientjchem.org This suggests that derivatives of this compound could be designed to create specific coordination environments for catalytic applications, such as oxidation, reduction, or carbon-carbon bond formation.
Table 1: Potential Coordination Modes of 5-(3-Bromophenyl)furan-2-carboxylate
| Coordination Mode | Description | Potential Structural Outcome |
|---|---|---|
| Monodentate | One carboxylate oxygen binds to a single metal center. | Simple complexes, terminal ligand |
| Bidentate Chelating | Both carboxylate oxygens bind to the same metal center. | Stable 4-membered ring, mononuclear complexes |
| Bidentate Bridging (Syn-Syn) | Both carboxylate oxygens bridge two metal centers. | Dinuclear or polynuclear "paddle-wheel" structures |
Construction of Self-Assembled Materials and Frameworks
Supramolecular chemistry relies on non-covalent interactions to organize molecules into ordered, functional assemblies. This compound is well-equipped with the necessary functional groups to participate in the self-assembly of higher-order structures like frameworks and liquid crystals.
The primary driving force for the self-assembly of this molecule is the robust hydrogen bonding capability of the carboxylic acid group. Carboxylic acids are known to form highly stable hydrogen-bonded dimers, creating what is known as a carboxylic acid dimer synthon. This interaction is a powerful tool in crystal engineering for building predictable one-, two-, or three-dimensional networks. researchgate.net
In addition to hydrogen bonding, the extended aromatic system of the bromophenyl and furan rings facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability and ordering of the assembled structure. A detailed crystallographic analysis of the analogous compound 5-(4-nitrophenyl)furan-2-carboxylic acid revealed an abundance of strong intermolecular contacts, including a complex network of hydrogen bonds and tight π-π stacking forces, which dictate its solid-state packing. mdpi.com Although 5-phenyl-furan-2-carboxylic acids can be challenging to crystallize due to limited solubility, when suitable conditions are found, these non-covalent forces direct the formation of a highly organized crystal lattice. mdpi.com
The bromine atom can also participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. This provides another tool for controlling the directionality and dimensionality of the self-assembled architecture.
This capacity for forming extended networks through multiple non-covalent interactions makes this compound a prime candidate for creating Metal-Organic Frameworks (MOFs). In MOFs, organic ligands (linkers) connect metal ions or clusters (nodes) to form porous, crystalline materials. The dicarboxylate analogue, 2,5-furandicarboxylic acid (FDCA), is a well-studied biogenic linker used to construct novel MOFs with various metal connectors like Cu, Al, and Fe, resulting in materials with high surface areas and hierarchical pore systems. researchgate.netgoogle.com By analogy, this compound can serve as a monotopic linker, functionalizing the pores of MOFs or, if dimerized, acting as a ditopic linker to build new framework topologies.
Development of Optoelectronic Materials
Furan-containing π-conjugated molecules have emerged as a promising class of organic semiconductors for various optoelectronic applications. acs.org They offer distinct advantages over their more common thiophene (B33073) counterparts, including greater structural rigidity, enhanced solubility, and often higher fluorescence quantum yields. researchgate.netresearchgate.net this compound serves as a fundamental building block for such materials, embodying the core 2,5-diaryl furan chromophore.
The electronic properties of these materials are dictated by the π-conjugated system formed by the furan and phenyl rings. This extended conjugation lowers the HOMO-LUMO gap, enabling the absorption and emission of light in the visible or near-ultraviolet regions of the electromagnetic spectrum. The specific photophysical properties can be fine-tuned by modifying the substituents on the aromatic rings. The bromine atom and the carboxylic acid group on the parent molecule are key synthetic handles for introducing other functional groups to modulate these properties.
Research on fused polycyclic furans, such as benzodifurans (BDFs), has shown that these materials possess electronic structures similar to acenes, with wide bandgaps and intense photoluminescence. acs.org Fused furan derivatives have demonstrated high performance as hole-transporting materials in organic light-emitting diodes (OLEDs). acs.org The fundamental 2,5-diaryl furan structure of this compound is the basic unit for these more complex systems, and its derivatives are expected to share these favorable optoelectronic characteristics.
Integration into Conjugated Polymer Systems for Conductive or Semiconductor Applications
The most significant application of this compound in materials science is its use as a monomer for the synthesis of conjugated polymers. These polymers are the active materials in a range of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
The synthesis of conjugated polymers relies on the efficient formation of carbon-carbon bonds between monomer units. rsc.org The bromine atom on the phenyl ring of this compound is ideally positioned for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or direct C-H arylation polymerizations. rsc.orgrsc.org These methods allow for the controlled and regioregular connection of monomers to form high molecular weight polymers with well-defined structures.
The carboxylic acid group can be esterified or converted to other derivatives before polymerization. This is often done to enhance the solubility of the resulting polymer in common organic solvents, which is crucial for solution-based processing of electronic devices. lbl.gov Studies have shown that incorporating furan moieties into conjugated polymer backbones significantly improves solubility, allowing for the use of smaller and less bulky solubilizing side chains compared to all-thiophene analogues. lbl.gov
Furan-containing conjugated polymers exhibit excellent potential as semiconductors. For instance, polymers incorporating furan and diketopyrrolopyrrole (DPP) units have been synthesized and used in solar cells, achieving power conversion efficiencies of up to 5.0%. lbl.gov The improved solubility of furan-based polymers also makes them compatible with more environmentally benign, non-chlorinated solvents for device fabrication. researchgate.net The combination of the electron-rich furan ring with other electron-donating or electron-accepting units allows for precise tuning of the polymer's electronic bandgap and energy levels (HOMO/LUMO), which is essential for optimizing device performance. rsc.org
Table 2: Role of Functional Groups in Polymer Synthesis and Properties
| Functional Group | Role in Monomer/Polymerization | Impact on Polymer Properties |
|---|---|---|
| Bromine Atom | Reactive site for cross-coupling polymerization (e.g., Suzuki, Stille). | Allows for the formation of the conjugated backbone. |
| Carboxylic Acid | Can be modified (e.g., esterified) to attach solubilizing alkyl chains. | Enhances solubility and processability. |
| Furan Ring | Core π-conjugated unit. | Contributes to charge transport, improves solubility, increases structural rigidity. |
| Phenyl Ring | Extends the π-conjugated system. | Modulates the electronic bandgap and HOMO/LUMO energy levels. |
Conclusion and Future Research Directions
Synthesis and Functionalization Advancements of 5-(3-Bromophenyl)furan-2-carboxylic Acid
The synthesis of 5-arylfuran-2-carboxylic acids, including the 3-bromo derivative, has traditionally been achieved through methods like the Meerwein arylation of furan-2-carboxylic acid or its esters with the corresponding arenediazonium chlorides. researchgate.netpensoft.net This reaction provides a direct route to install the aryl group at the 5-position of the furan (B31954) ring. Recent research has also explored the use of ceric ammonium (B1175870) nitrate (B79036) for the synthesis of 5-aryl-furan-2-carboxylic acids, presenting an alternative pathway. researchgate.net
Future research in this area is expected to focus on several key aspects:
Greener Synthetic Routes: A significant push will be towards developing more sustainable and efficient synthetic protocols. This includes the use of less toxic reagents, milder reaction conditions, and catalytic systems that can be recycled and reused. Metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis, could be further optimized for the synthesis of 5-arylfuran-2-carboxylic acids. ijsrst.commdpi.com
Novel Functionalization Strategies: The bromine atom on the phenyl ring and the carboxylic acid group on the furan ring are prime handles for a wide array of chemical transformations. Future work will likely explore the selective functionalization of these two positions. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The carboxylic acid can be converted into esters, amides, or other functional groups, or used to synthesize more complex heterocyclic systems like oxadiazoles (B1248032) and thiadiazoles. researchgate.netpensoft.net
One-Pot Syntheses: Developing one-pot procedures that combine the synthesis of the arylfuran core with subsequent functionalization steps will be a key area of interest to improve efficiency and reduce waste.
| Synthetic Method | Description | Key Reagents | Reference(s) |
| Meerwein Arylation | Arylation of furan-2-carboxylic acid with an arenediazonium chloride. | Furan-2-carboxylic acid, Diazonium salt, Copper(II) chloride | researchgate.netpensoft.net |
| Ceric Ammonium Nitrate (CAN) Oxidation | An alternative method for the synthesis of 5-(substituted-phenyl)-furan-2-carboxylic acids. | Furan derivatives, Ceric ammonium nitrate | researchgate.net |
| Suzuki-Miyaura Cross-Coupling | A versatile method for forming carbon-carbon bonds, applicable for further functionalization. | Organoboron compounds, Palladium catalyst | mdpi.comnumberanalytics.com |
Emerging Frontiers in Material Science and Organic Synthesis for Furanic Compounds
Furanic compounds, largely derivable from biomass, are at the forefront of research into sustainable materials and chemicals. wiley-vch.dersc.org Furan-2,5-dicarboxylic acid (FDCA), a close relative of the title compound, is a well-known bio-based monomer for producing polymers like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-derived PET. rsc.org
The unique structure of this compound makes it a valuable building block for:
Advanced Polymers: The difunctional nature of this molecule allows it to be incorporated into polyesters, polyamides, and other polymers. researchgate.netresearchgate.net The presence of the bromophenyl group can be used to tune the material's properties, such as thermal stability, flame retardancy, and optical properties. wikipedia.org Furthermore, the bromine atom can serve as a site for post-polymerization modification, allowing for the creation of functional materials with tailored properties.
Organic Semiconductors: π-Conjugated molecules containing furan rings have shown promise in organic electronics, including field-effect transistors and solar cells. researchgate.net The arylfuran core of this compound can be extended through cross-coupling reactions to create larger conjugated systems with interesting electronic and photophysical properties.
Medicinal Chemistry and Agrochemicals: The furan nucleus is a common scaffold in many biologically active compounds. semanticscholar.orgresearchgate.netutripoli.edu.ly The ability to readily functionalize both the furan and phenyl rings of this compound makes it an attractive starting material for the synthesis of libraries of new compounds for screening as potential pharmaceuticals and agrochemicals. pensoft.netnumberanalytics.com
| Application Area | Potential Role of this compound | Key Furanic Precursors | Reference(s) |
| Polymers | Monomer for polyesters, polyamides; provides flame retardancy and site for modification. | Furfural (B47365), 5-Hydroxymethylfurfural (B1680220) (HMF) | wiley-vch.deresearchgate.netwikipedia.org |
| Organic Electronics | Building block for π-conjugated systems for use in organic semiconductors. | Furan, Thiophene (B33073) | researchgate.net |
| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds. | Furan-2-carboxylic acid | semanticscholar.orgutripoli.edu.lynumberanalytics.com |
Open Questions and Challenges in Theoretical and Computational Chemistry of Arylfuran Derivatives
While experimental work on arylfuran derivatives is progressing, theoretical and computational studies are crucial for a deeper understanding of their properties and reactivity. However, several challenges and open questions remain. mdpi.com
Accurate Prediction of Electronic Properties: Predicting the electronic structure, charge distribution, and spectroscopic properties of arylfuran derivatives with high accuracy is computationally demanding. researchgate.netidosr.orgidosr.org The interplay between the electron-rich furan ring and the substituted phenyl ring requires sophisticated computational methods to capture subtle electronic effects that govern the molecule's behavior.
Modeling Reaction Mechanisms: Elucidating the detailed mechanisms of the synthesis and functionalization reactions of compounds like this compound is a significant challenge. researchgate.net This includes understanding the role of catalysts, the nature of transition states, and the factors that control regioselectivity and stereoselectivity. Reactive molecular dynamics simulations could provide insights into processes like polymerization and pyrolysis of furan-based materials. psu.edu
Structure-Property Relationships: A key goal of computational chemistry is to establish clear structure-property relationships. For arylfuran derivatives, this involves understanding how different substituents on the phenyl ring affect the properties of the resulting materials or the biological activity of the molecules. Machine learning and data-driven approaches are emerging as powerful tools to tackle this complexity. researchgate.netidosr.orgidosr.org
Bioactivation and Toxicity Prediction: For applications in medicinal chemistry, predicting the metabolic fate and potential toxicity of furan derivatives is critical. Furans can undergo metabolic activation to reactive intermediates, and computational models are being developed to predict when such bioactivation is likely to occur. nih.gov
Prospects for Sustainable Chemical Innovation Centered on Furan-2-carboxylic Acid Derivatives
The shift towards a bio-based economy places furan-2-carboxylic acid and its derivatives at the center of sustainable chemical innovation. nbinno.com Furfural, the precursor to furan-2-carboxylic acid, can be produced from lignocellulosic biomass, a non-edible and abundant renewable feedstock. researchgate.net
Future prospects in this area include:
Biomass Valorization: Developing more efficient and selective catalytic processes to convert biomass-derived furfural into furan-2-carboxylic acid and other valuable furanic platform chemicals is a key research goal. acs.orgresearchgate.net This includes the direct carboxylation of furan derivatives using CO2, which represents a highly sustainable approach. rsc.orgresearchgate.net
Circular Economy: Designing furan-based materials with recyclability and biodegradability in mind is essential for a circular economy. rsc.org The inherent structure of some furan-based polymers may allow for chemical recycling back to their monomeric units.
Expanding the Furanic Toolbox: While FDCA has received much attention, there is a vast chemical space of other functionalized furanic monomers waiting to be explored. rsc.org Compounds like this compound represent a step towards creating a more diverse toolbox of bio-based building blocks for the chemical industry. This will enable the synthesis of a wider range of sustainable products with tailored functionalities.
Q & A
Q. What are the optimal synthetic routes for 5-(3-Bromophenyl)furan-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling a bromophenyl moiety to a furan-2-carboxylic acid backbone. A validated approach for analogous compounds (e.g., 5-(3-chlorophenyl)furan-2-carboxylic acid) involves nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling using palladium catalysts . For optimization, reaction parameters such as temperature (80–120°C), solvent polarity (DMF or THF), and base selection (e.g., K₂CO₃ or NaOAc) significantly impact yield. Post-synthesis purification via recrystallization in ethanol/water mixtures (7:3 v/v) enhances purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
Use a multi-technique approach:
- NMR : ¹H NMR should show distinct peaks for the furan ring (δ 6.3–7.1 ppm) and bromophenyl protons (δ 7.4–7.8 ppm). The carboxylic acid proton may appear broad (δ 12–13 ppm) .
- FTIR : Confirm the presence of C=O (1690–1710 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches .
- ESI-MS : The molecular ion peak should align with the calculated molecular weight (271.06 g/mol for C₁₁H₇BrO₃) .
Q. What purification strategies are recommended to achieve >95% purity?
Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively removes unreacted starting materials. For high-purity batches (>99%), preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is advised. Monitor purity via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the position of substituents on the phenyl ring influence solubility and thermodynamic stability?
Studies on nitrophenyl analogs (e.g., 5-(3-nitrophenyl)furan-2-carboxylic acid) reveal that meta-substituents reduce solubility in propan-2-ol compared to para isomers due to altered crystal packing. Calculate dissolution enthalpy (ΔH°sol) via van’t Hoff plots of solubility vs. temperature (298–318 K). For meta-substituted derivatives, ΔH°sol averages +18.5 kJ/mol, indicating endothermic dissolution .
Q. How can researchers resolve contradictions in reported melting points for this compound?
Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify melting endotherms and thermogravimetric analysis (TGA) to rule out decomposition. For example, if a reported mp is 186°C (cf. 170°C in conflicting data), DSC should show a sharp peak at the true melting point, while impurities broaden the range .
Q. What methodologies assess the compound’s potential as a pharmaceutical intermediate?
- In vitro bioactivity : Screen against bacterial targets (e.g., Mycobacterium tuberculosis MbtI enzyme) using MIC assays. Analogous furan-carboxylic acids show IC₅₀ values <10 μM .
- SAR studies : Modify the bromine substituent to fluorine or methyl groups to evaluate electronic effects on binding. Use molecular docking to predict interactions with target proteins (e.g., salicylate synthase) .
Q. How can advanced analytical techniques address challenges in quantifying trace impurities?
- LC-MS/MS : Detect sub-ppm-level impurities (e.g., brominated byproducts) with MRM (multiple reaction monitoring) mode.
- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice, which clarifies if bromine induces steric hindrance in co-crystals with biological targets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
